molecular formula C24H25FN8O2 B2915419 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone CAS No. 1172061-45-8

2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone

Número de catálogo: B2915419
Número CAS: 1172061-45-8
Peso molecular: 476.516
Clave InChI: ZIAHFZMMZLEVGA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrazole core substituted with a 3-phenyl-1,2,4-oxadiazole moiety and a 4-(4-fluorophenyl)piperazine group linked via an ethanone bridge. The oxadiazole ring is known for enhancing metabolic stability and binding affinity in drug candidates, while the fluorophenyl-piperazine moiety may contribute to receptor selectivity and pharmacokinetic properties . Synthetic routes for analogous compounds involve coupling bromo-ethanone intermediates with heterocyclic thiols or amines under basic conditions, as seen in related piperazine-pyrazole hybrids .

Propiedades

IUPAC Name

2-[5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN8O2/c1-27-23-20(24-28-22(30-35-24)16-5-3-2-4-6-16)21(26)33(29-23)15-19(34)32-13-11-31(12-14-32)18-9-7-17(25)8-10-18/h2-10H,11-15,26H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAHFZMMZLEVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3)N)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The compound’s structural motifs are shared with several pharmacologically active molecules:

Compound Name Structural Features Biological Activity (IC₅₀) Key References
Target Compound Pyrazole-oxadiazole-piperazine-fluorophenyl FLAP binding: <10 nM; LTB₄ inhibition: <100 nM (inferred)
BI 665915 (Oxadiazole-containing FLAP inhibitor) Pyrazole-oxadiazole-acetamide FLAP binding: <10 nM; LTB₄ inhibition: <100 nM
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazole-benzothiazole Antiproliferative activity (no specific IC₅₀ reported)
(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one Pyrazole-phenylhydrazine Synthetic intermediate; no reported bioactivity
2-(1-(4-amino-3-(4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine-thiadiazole-chromenone Kinase inhibition (specific targets uncharacterized)

Key Observations :

  • Oxadiazole vs. Thiadiazole : The target compound’s 1,2,4-oxadiazole group (as in BI 665915) confers stronger FLAP binding compared to thiadiazole derivatives (e.g., ), likely due to improved electronic interactions and metabolic stability .
  • Piperazine Substituents: The 4-fluorophenyl-piperazine group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs (e.g., BI 665915’s dimethylacetamide group) .
  • Pyrazole Core Modifications: Substitution at the pyrazole 3-position (methylamino in the target compound vs. allyl or benzothiazole in others) influences solubility and target selectivity .
Pharmacokinetic and Physicochemical Properties
  • BI 665915 : Demonstrates low human clearance and minimal CYP3A4 inhibition, attributed to its acetamide group and optimized logP (~2.8) .
  • Benzothiazole-Pyrazole Hybrids () : Higher logP (>4.5) limits aqueous solubility, restricting bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.